molecular formula C9H15NO4 B042520 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid CAS No. 118133-15-6

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B042520
M. Wt: 201.22 g/mol
InChI Key: BVEBMPFJSMEGJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid derivatives has been explored through various methods, including one-pot multicomponent synthesis, which is efficient and "green," and involves condensation reactions with ethyl acetoacetate among other reagents (Krauze et al., 2004). Another method involves a straightforward process starting from N,N-bis(2-hydroxyethyl) amine through steps including N-hydrocarbylation and chloridization (Chun, 2000).

Molecular Structure Analysis

The molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, a closely related compound, has been characterized using FT-IR, FT-Raman, NMR, and UV spectroscopy. Theoretical studies using B3LYP and M06-2X methods confirmed the experimental findings, offering insights into the molecule's stability and charge distribution (Vitnik & Vitnik, 2015).

Chemical Reactions and Properties

The molecule's reactivity and potential for participating in various chemical reactions have been explored through studies like the synthesis of tritium-labeled compounds for research in neurotransmission. These studies highlight the molecule's utility in synthesizing compounds that can probe biochemical pathways (Schirrmacher et al., 2000).

Physical Properties Analysis

Physical properties such as crystal structure and thermochemistry have been extensively studied. For instance, the crystal and molecular structure of related compounds have been determined by X-ray crystallography, revealing details about the conformation and packing in crystals. These studies help understand the molecular interactions and stability of the compounds under various conditions (Faizi et al., 2016).

Chemical Properties Analysis

Chemical properties such as electrochemical oxidation have been investigated, revealing the compound's potential in cardiovascular research and its ability to undergo oxidation as a function of substituent electronic properties. Such studies provide valuable insights into the compound's reactivity and its applications in developing therapeutic agents (Krauze et al., 2004).

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

Future Directions

There is no specific information available about the future directions of “1-(Ethoxycarbonyl)piperidine-4-carboxylic acid”. However, piperidine derivatives are widely used in the pharmaceutical industry, suggesting potential future applications in drug development.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1-ethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-7(4-6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEBMPFJSMEGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425072
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

CAS RN

118133-15-6
Record name 1-(ethoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Ethoxycarbonyl)-4-piperidinecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Carboxy-1-ethoxycarbonylpiperidine is prepared from piperidine-4-carboxylic acid (Aldrich, Steinheim, FRG), for example by reacting piperidine-4-carboxylic acid with ethyl chloroformate in aqueous sodium hydroxide solution for 2 h at from 0° to 5° C. The title compound is extracted from the aqueous phase by shaking with toluene. The toluene phase containing the dissolved title compound is dried over Na2SO4 and directly subjected to further use.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
VD Vitnik, ŽJ Vitnik - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
In this work, we will report a combined experimental and theoretical study on molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA). …
Number of citations: 33 www.sciencedirect.com
N Ahtzaz, MA Abbasi, SZ Siddiqui, S Saleem… - Tropical Journal of …, 2018 - ajol.info
Purpose: To sequentially synthesize piperidine-4-carboxylic acid ethyl ester-appended 1, 3, 4-oxadiazole hybrids and to evaluate them as anticancer agents. Methods: Ethyl 1-[(4-…
Number of citations: 7 www.ajol.info
IT Roglić, SV Kostić-Rajačić - researchgate.net
A series of sixteen novel substituted piperidines and (2-methoxyphenyl) piperazines were synthesized, starting from the key intermediates 1-(2-methoxyphenyl)-4-(piperidin-4-yl) …
Number of citations: 3 www.researchgate.net
C Qu, M Ding, Y Zhu, Y Lu, J Du, M Miller… - Journal of medicinal …, 2017 - ACS Publications
Transient receptor potential canonical 3/6/7 (TRPC3/6/7) are highly homologous receptor-operated nonselective cation channels. Despite their physiological significance, very few …
Number of citations: 45 pubs.acs.org
A Rehman, K Nafeesa, MA Abbasi, SZ Siddiqui… - Cogent …, 2018 - Taylor & Francis
A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q) was synthesized to evaluate new drug …
Number of citations: 14 www.tandfonline.com
K Nafeesa, MA Abbasi, SZ Siddiqui, S Rasool… - Bulletin of Faculty of …, 2017 - Elsevier
A new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (6a-w) has been designed and synthesized with …
Number of citations: 6 www.sciencedirect.com
J Priscilla, DA Dhas, IH Joe, S Balachandran - Journal of Molecular …, 2021 - Elsevier
A combined experimental and theoretical quantum chemical calculations have been carried out to study the geometry, vibrational wavenumbers, electronic transition and anti-…
Number of citations: 12 www.sciencedirect.com
K Iqbal, Q Jamal, J Iqbal, MS Afreen… - Tropical Journal of …, 2017 - ajol.info
Purpose: To synthesize some acetamide derivatives bearing azinane and 1, 3, 4-oxadiazole heterocyclic cores and to evaluate their antibacterial potentials. Methods: Ethyl piperidin-4-…
Number of citations: 8 www.ajol.info
J Iqbal - Trop J Pharm Res 2017; 16 (2): 429-437 doi: 10.4314 …, 2017 - tjpr.org
Purpose: To synthesize some acetamide derivatives bearing azinane and 1, 3, 4-oxadiazole heterocyclic cores and to evaluate their antibacterial potentials. Methods: Ethyl piperidin-4-…
Number of citations: 2 www.tjpr.org
SAA Shah - researchgate.net
A new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl) sulfonyl]-3-piperidinyl}-1, 3, 4-oxa diazol-2-yl) sulfanyl] acetamide (6a-w) has been designed and synthesized with …
Number of citations: 0 www.researchgate.net

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